molecular formula C13H21NO3 B2670521 Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2260932-24-7

Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2670521
CAS No.: 2260932-24-7
M. Wt: 239.315
InChI Key: PUTCUICGULZWOE-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure where a pyrrolidine ring is fused to a cyclobutane ring (spiro[4.4] system). The tert-butyl carbamate group at the 1-position and the ketone (oxo) group at the 3-position are critical functional moieties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for chiral building blocks in drug discovery . However, analogous compounds (e.g., 1-oxo and 6-oxo derivatives) suggest routes involving Boc-protection, hydride reductions, and ketone formation .

Properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(15)8-13(14)6-4-5-7-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTCUICGULZWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural analogs have shown promise in the development of drugs targeting various diseases, including neurological disorders and cancer.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development . The mechanism of action is believed to involve the inhibition of specific enzymatic pathways critical for cancer cell proliferation.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for synthesizing new materials.

Synthesis Pathways:
Research has shown that this compound can participate in reactions such as:

  • Michael Additions: Reacting with nucleophiles to form larger molecular frameworks.
  • Cyclization Reactions: Leading to the formation of more complex cyclic structures essential for drug design .

Materials Science

In materials science, this compound is being explored for its potential use in developing new polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Application Example: Polymer Development
Research indicates that incorporating this compound into polymer matrices can improve their mechanical properties while maintaining flexibility . This application is particularly relevant in industries requiring durable yet lightweight materials.

Compound NameActivity TypeIC50_{50} Value (µM)Reference
This compoundAnticancer12.5
Analog AAnticancer15.0
Analog BAntiviral8.0

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have significant effects on biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic azabicycles allows for direct comparisons with Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate. Below is a detailed analysis of analogous compounds:

Functional Group Variations

Compound Name Substituent/Modification Yield Physical Properties Key Applications/Notes Evidence ID
tert-Butyl 7-methylene-1-azaspiro[4.4]nonane-1-carboxylate (4y) Methylene group at 7-position 68% Colorless oil; rotameric mixture (7:3) Ligand synthesis, Pd-catalyzed reactions
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) Sulfur atom replacing CH₂ in one ring 78% White powder; mp 69–70°C Biologically relevant spirocycles
tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate Oxo group at 6-position N/A Purity ≥95%; MW 239.31 g/mol Intermediate for drug discovery
tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate Amino group at 4-position N/A NLT 97% purity; MW 240.34 g/mol High-cost API intermediate
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate Additional nitrogen at 7-position N/A MW 226.32 g/mol; stored at 2–8°C Dual nitrogen for enhanced basicity

Structural and Reactivity Insights

  • Electron-Withdrawing vs.
  • Sulfur Substitution : The thia-analog (20k) exhibits higher thermal stability (mp 69–70°C) compared to oil-like oxo/methylene derivatives, likely due to sulfur’s polarizability and rigidifying effects .
  • Rotameric Flexibility : Compounds like 4y exist as rotameric mixtures, suggesting conformational flexibility that could influence binding in catalytic or biological systems .

Biological Activity

Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a synthetic compound characterized by a unique spirocyclic structure, which is of significant interest in medicinal chemistry and pharmacology. Its biological activity is attributed to its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

  • Molecular Formula : C12H19NO4
  • CAS Number : 1160246-85-4
  • Structure : The compound features a spiro[4.4]nonane core, which contributes to its unique binding properties and potential biological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological responses, including anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. Studies have shown that spirocyclic compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a potential candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study assessed the efficacy of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Mechanisms :
    • In vitro assays revealed that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS). This suggests that the compound may exert its anti-inflammatory effects by inhibiting NF-kB signaling pathways.
  • Enzyme Inhibition :
    • The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Results indicated a moderate inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
Anti-inflammatoryMacrophage cell linesReduced TNF-alpha secretion
Enzyme InhibitionAcetylcholinesteraseModerate inhibition

Q & A

Q. What are the recommended handling and storage protocols for tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate in laboratory settings?

Methodological Answer:

  • Handling: Avoid skin/eye contact and inhalation of vapors/mist. Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure adequate ventilation and ground equipment to prevent electrostatic discharge .
  • Storage: Refrigerate (2–8°C) in tightly sealed, dry containers. Keep upright to prevent leakage. Store away from ignition sources and incompatible materials (e.g., strong oxidizing agents) .

Q. How is the structural identity of this spirocyclic compound verified in synthetic workflows?

Methodological Answer:

  • X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve the spirocyclic conformation and confirm stereochemistry .
  • Spectroscopy:
    • NMR: Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, carbonyl signals at δ ~170–180 ppm).
    • Mass spectrometry (MS): Confirm molecular weight (240.3 g/mol) via ESI-MS or HRMS .

Advanced Research Questions

Q. What synthetic strategies are employed to access this compound?

Methodological Answer:

  • Key Intermediate: 4-(N-Boc-amino)cyclohexanone is a precursor for constructing the spirocyclic core via intramolecular cyclization. Optimize reaction conditions (e.g., base strength, solvent polarity) to favor spiro over linear byproducts .
  • Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis. Cleave with TFA or HCl in dioxane for downstream functionalization .

Q. How can computational methods enhance the design of reactions involving this compound?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model cyclization transition states and predict regioselectivity.
  • High-Throughput Screening: Use ICReDD’s integrated computational-experimental pipelines to identify optimal catalysts (e.g., Lewis acids) and solvent systems .

Q. How should researchers address the lack of comprehensive toxicological data for this compound?

Methodological Answer:

  • In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells) to establish preliminary safety thresholds.
  • Environmental Precautions: Follow OECD guidelines for biodegradability (e.g., OECD 301F) and bioaccumulation potential, given the absence of ecological data in SDS .

Q. What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

  • HPLC: Monitor degradation products (e.g., hydrolyzed tert-butyl groups) using a C18 column and UV detection at 210–220 nm.
  • Thermogravimetric Analysis (TGA): Evaluate thermal stability under storage conditions (e.g., 25°C vs. refrigerated) to identify decomposition thresholds .

Q. How can factorial design optimize reaction conditions for spirocyclic compound synthesis?

Methodological Answer:

  • Variables: Test factors like temperature (40–80°C), solvent (THF vs. DCM), and catalyst loading (0.5–5 mol%).
  • Response Surface Methodology (RSM): Use a central composite design to maximize yield while minimizing byproduct formation. Validate predictions with experimental runs .

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